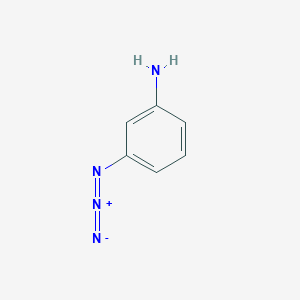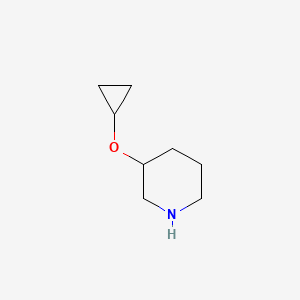![molecular formula C22H26N2 B6599876 (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane CAS No. 1786427-57-3](/img/structure/B6599876.png)
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5300,2,6]decane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane include other tricyclic compounds with diazatricyclo structures. Examples include:
- 2,2′-Bipyridyl
- 1,10-Phenanthroline
- 4,4′-Dimethyl-2,2′-dipyridyl
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of benzyl groups, which can significantly influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4,9-dibenzyl-4,9-diazatricyclo[5.3.0.02,6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c1-3-7-17(8-4-1)11-23-13-19-20(14-23)22-16-24(15-21(19)22)12-18-9-5-2-6-10-18/h1-10,19-22H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAEQSWBICYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C4C2CN(C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)
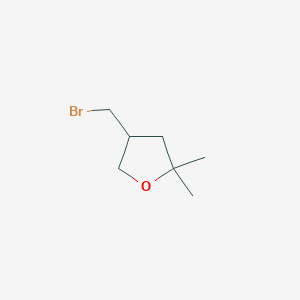
![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)



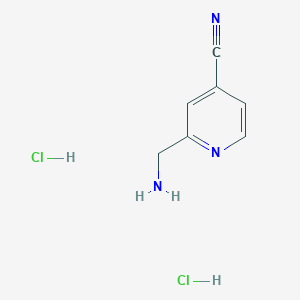
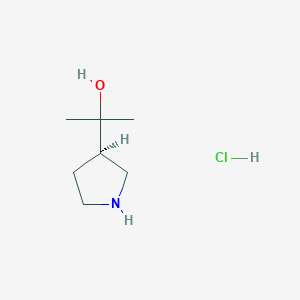
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)
